L-Glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine
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Overview
Description
L-Glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine: is a peptide compound composed of six amino acids: L-glutamine, L-valine, L-histidine, and L-lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form oxo-histidine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Oxo-histidine derivatives.
Reduction: Free thiol groups.
Substitution: Alkylated or acylated peptide derivatives.
Scientific Research Applications
L-Glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications in wound healing and anti-inflammatory treatments.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with histidine kinases or other signaling proteins, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities.
L-Glutaminyl-L-histidyl-L-lysine: Another peptide with comparable properties.
Uniqueness
L-Glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties
Properties
CAS No. |
919475-37-9 |
---|---|
Molecular Formula |
C33H53N13O9 |
Molecular Weight |
775.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C33H53N13O9/c1-17(2)27(46-28(49)20(35)6-8-25(36)47)32(53)45-24(12-19-14-39-16-41-19)31(52)44-23(11-18-13-38-15-40-18)30(51)42-21(7-9-26(37)48)29(50)43-22(33(54)55)5-3-4-10-34/h13-17,20-24,27H,3-12,34-35H2,1-2H3,(H2,36,47)(H2,37,48)(H,38,40)(H,39,41)(H,42,51)(H,43,50)(H,44,52)(H,45,53)(H,46,49)(H,54,55)/t20-,21-,22-,23-,24-,27-/m0/s1 |
InChI Key |
RIXPMPWQOSSEAX-IPTDFQASSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
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